N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBBOJCCRTVTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction using 4-bromobenzoyl chloride.
Formation of Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis suggests that modifications to the bromophenyl group can enhance anticancer efficacy.
A notable study demonstrated that thiazolo[3,2-a]pyrimidines with specific substitutions exhibited IC50 values in the micromolar range against multiple cancer cell lines, indicating potent activity compared to standard chemotherapeutic agents .
Antimicrobial Properties
N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has also been evaluated for its antimicrobial potential. Research has shown that this compound exhibits activity against various bacterial strains and fungi. In vitro studies revealed synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Methods have been optimized for large-scale production using continuous flow reactors to enhance yield and purity .
Case Studies
Several case studies highlight the applications of this compound:
- A study by Evren et al. demonstrated the anticancer activity of thiazole-integrated derivatives against human lung adenocarcinoma cells, showcasing IC50 values significantly lower than those of standard treatments .
- Another investigation focused on the synthesis of thiazolo-pyridine hybrids that displayed superior anti-breast cancer efficacy compared to 5-fluorouracil, emphasizing the importance of structural variations in enhancing biological activity .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the
Biological Activity
Introduction
N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes condensation reactions. A notable method includes the use of α-bromoketones and thiourea in a solvent-free environment at elevated temperatures, yielding high purity and yield rates .
Table 1: Summary of Synthesis Methods
| Method | Yield (%) | Conditions |
|---|---|---|
| Biginelli condensation | 90 | Solvent-free, 120 °C |
| Reaction with thiourea | High | Elevated temperature, no solvent |
Biological Activity
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro tests indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics .
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 31.25 | Moderate |
| Escherichia coli | 15.62 | High |
| Pseudomonas aeruginosa | 62.50 | Low |
Cytotoxicity and Antitumor Activity
The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that it exhibits antiproliferative activity against several cancer types, including breast and liver cancer cells. The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with cell growth and division .
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF-7 (Breast) | 25 | Breast Cancer |
| HepG2 (Liver) | 18 | Liver Cancer |
| HeLa (Cervical) | 30 | Cervical Cancer |
Case Studies
- Antimicrobial Evaluation : A study conducted on various thiazolo derivatives showed that this compound exhibited superior antimicrobial properties compared to other derivatives in the same class. The study highlighted its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Assessment : In another research effort, the compound was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects. The findings suggested that structural modifications could enhance its activity further, making it a candidate for drug development in oncology .
This compound is a promising compound with notable biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolo[3,2-a]pyrimidine Core
Key Compounds
Structural Insights
- Role of 3-Methyl Group : The 3-methyl group in the target compound introduces steric effects that may influence ring puckering. highlights that similar methyl-substituted thiazolo-pyrimidines adopt a flattened boat conformation, deviating by 0.224 Å from planarity, which could affect binding to biological targets .
- Bromophenyl vs. Methoxyphenyl : Bromine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects (). This difference impacts intermolecular interactions; bromine participates in n-π interactions (), while methoxy engages in hydrogen bonding ().
Crystallographic and Supramolecular Properties
- Crystal Packing : The target compound’s bromine facilitates supramolecular assembly via Br···π interactions, as seen in and . In contrast, methoxy-substituted analogs rely on C–H···O hydrogen bonds () or π-π stacking ().
- Chiral Separation : Racemic ethyl ester analogs () form homochiral chains, suggesting that bromine’s stereoelectronic properties aid chiral discrimination—a critical factor in drug development .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
